molecular formula C15H6Cl2O4 B421281 3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione

3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione

Cat. No.: B421281
M. Wt: 321.1g/mol
InChI Key: FUJCUMFDIBPZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione is a useful research compound. Its molecular formula is C15H6Cl2O4 and its molecular weight is 321.1g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H6Cl2O4

Molecular Weight

321.1g/mol

IUPAC Name

3-benzoyl-6,7-dichloro-1-benzofuran-4,5-dione

InChI

InChI=1S/C15H6Cl2O4/c16-10-11(17)15-9(13(19)14(10)20)8(6-21-15)12(18)7-4-2-1-3-5-7/h1-6H

InChI Key

FUJCUMFDIBPZES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C(=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C(=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 4 (100 mg, 0.32 mmol) in glacial acetic acid (2 mL) at room temperature was added nitric acid (0.1 mL, d 1.35) dropwise with vigorous stirring. The mixture was heated at 60° C. for 3 h, allowed to cool to room temperature, and poured over crushed ice. The resulting precipitate was filtered, dried, and recrystallized (CH2Cl2-pet. ether) to afford compound SKC-BF-09 (40 mg, 40%) as brick red solid. TLC Rf=0.5 (petroleum ether-EtOAc, 7:3); 1H NMR (CDCl3) δ 7.93 (s, 1H), 7.86 (d, J=6.9 Hz, 2H), 7.64 (app t, 1H), 7.50 (d, J=7.6 Hz, 2H); MS (ES) m/z 321 (M+H)+.
Name
compound 4
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether-EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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